((1R,4S)-7,7-Dimethyl-2-oxobicycloheptan-1-yl)methanesulfonyl chloride (CAS 39262-22-1), commonly known as (1R)-(-)-10-camphorsulfonyl chloride, is a rigid, bicyclic chiral organosulfur reagent. It is primarily procured as a chiral derivatizing agent (CDA) for the analytical resolution of enantiomers and as the direct synthetic precursor to Oppolzer's camphorsultam, a benchmark chiral auxiliary. Featuring an activated sulfonyl chloride group, it readily reacts with primary and secondary amines, alcohols, and thiols to form stable sulfonamides and sulfonate esters. This reactivity makes it a highly reliable, cost-effective tool for determining enantiomeric excess (ee) via NMR or HPLC, and for the preparative-scale chromatographic separation of racemic mixtures in pharmaceutical development and advanced materials synthesis [1].
Substituting (1R)-(-)-10-camphorsulfonyl chloride with its free acid counterpart, (1R)-(-)-10-camphorsulfonic acid, fundamentally alters the resolution mechanism, shifting from covalent derivatization (separable by routine chromatography) to salt formation (requiring tedious, unpredictable fractional crystallization). Furthermore, substitution with generic sulfonylating agents like tosyl chloride eliminates the chiral environment entirely, preventing any asymmetric induction or enantiomeric resolution. Finally, substituting with the opposite enantiomer, (1S)-(+)-10-camphorsulfonyl chloride, will invert the stereochemical outcome of the downstream reaction, yielding the incorrect enantiomer of the target active pharmaceutical ingredient (API) or chiral catalyst [1].
(1R)-(-)-10-Camphorsulfonyl chloride is the essential starting material for synthesizing (1R)-(-)-2,10-camphorsultam (Oppolzer's sultam). The activated sulfonyl chloride allows for direct amination and subsequent cyclization, yielding the sultam in high conversions (>70-90%). Once formed, this chiral auxiliary routinely delivers exceptional stereocontrol, achieving >90-95% enantiomeric excess (ee) in downstream asymmetric Diels-Alder and aldol reactions, outperforming generic chiral induction methods [1].
| Evidence Dimension | Downstream asymmetric induction capability |
| Target Compound Data | >90-95% ee (via derived camphorsultam) |
| Comparator Or Baseline | Achiral sulfonyl chlorides (0% ee) |
| Quantified Difference | Enables highly selective asymmetric synthesis |
| Conditions | Asymmetric Diels-Alder and aldol additions using Oppolzer's sultam |
Procuring this specific chloride is mandatory for laboratories manufacturing (1R)-camphorsultam to drive highly stereoselective carbon-carbon bond formation.
For the determination of enantiomeric excess via NMR, (1R)-(-)-10-camphorsulfonyl chloride provides sufficient chemical shift nonequivalence in diastereomeric sulfonate esters. Compared to the industry-standard Mosher's acid chloride, camphorsulfonyl chloride offers a massive cost reduction while still allowing for accurate integration of diastereotopic signals in 1H and 13C NMR spectra for a wide range of chiral alcohols and amines [1].
| Evidence Dimension | Relative reagent procurement cost |
| Target Compound Data | Low-cost chiral derivatization |
| Comparator Or Baseline | Mosher's acid chloride (highly expensive fluorinated reagent) |
| Quantified Difference | Substantial cost reduction for routine ee% analysis |
| Conditions | NMR-based enantiomeric excess determination of chiral alcohols/amines |
Allows analytical and QA/QC laboratories to perform high-throughput chiral purity assays without the prohibitive costs associated with specialized fluorinated CDAs.
When resolving complex racemic mixtures (such as polyarenes or bulky amines) where fractional crystallization fails, (1R)-(-)-10-camphorsulfonyl chloride acts as a superior resolving agent compared to the free camphorsulfonic acid. The chloride reacts to form stable, covalent diastereomeric esters or sulfonamides that exhibit distinct retention factors (Rf), allowing for baseline separation via standard silica gel column chromatography, often achieving >95% purity for each diastereomer before hydrolysis back to the enantiopure target [1].
| Evidence Dimension | Separation methodology and efficiency |
| Target Compound Data | Covalent derivatization enabling standard column chromatography (>95% purity) |
| Comparator Or Baseline | Free camphorsulfonic acid (relies on fractional crystallization of salts) |
| Quantified Difference | Eliminates reliance on unpredictable crystallization, ensuring scalable separation |
| Conditions | Resolution of racemic alcohols/amines via diastereomer formation |
Provides process chemists with a reliable, scalable chromatographic method to resolve enantiomers when traditional salt-based crystallization is ineffective.
The selection between (1R)-(-)- and (1S)-(+)-10-camphorsulfonyl chloride is dictated entirely by the required absolute configuration of the final product. Using the (1R)-(-) enantiomer specifically directs the formation of the corresponding stereoisomer in asymmetric transformations or resolution processes, routinely allowing the recovery of target enantiomers with >98-99% ee. Substituting with the (1S) variant would yield the exact opposite, and potentially biologically inactive, enantiomer [1].
| Evidence Dimension | Stereochemical outcome |
| Target Compound Data | Yields specific target enantiomer (e.g., (S)-API) with >98% ee |
| Comparator Or Baseline | (1S)-(+)-10-camphorsulfonyl chloride (yields the opposite (R)-API) |
| Quantified Difference | Complete inversion of product stereochemistry |
| Conditions | Chiral resolution or asymmetric synthesis workflows |
Procurement must strictly verify the (1R,4S) stereochemistry (CAS 39262-22-1) to ensure the correct bioactive enantiomer is synthesized in pharmaceutical production.
Where this compound is the right choice for manufacturing chiral auxiliaries used in highly stereoselective Diels-Alder, aldol, and alkylation reactions, directly leveraging its activated sulfonyl chloride group for efficient amination and cyclization [1].
Where analytical labs require a cost-effective chiral derivatizing agent to convert racemic alcohols and amines into diastereomers with distinct NMR chemical shifts, avoiding expensive alternatives like Mosher's acid [1].
Where process chemists need to resolve complex racemates (e.g., bulky APIs or nanographene precursors) via standard silica gel chromatography because traditional fractional crystallization of diastereomeric salts fails [1].
Where medicinal chemists require a rigid, chiral sulfonyl group to induce stereoselectivity or improve the pharmacological profile of sulfonamide-based drug candidates, specifically requiring the (1R) stereocenter [1].
Corrosive